molecular formula C12H15BrClN B13555470 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride

6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride

Cat. No.: B13555470
M. Wt: 288.61 g/mol
InChI Key: KQXREWVERHCGKB-UHFFFAOYSA-N
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Description

6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is a chemical compound that belongs to the class of halogenated heterocycles It is characterized by the presence of a bromine atom at the 6th position of the isoquinoline ring, a cyclopropyl group, and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride typically involves the bromination of 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted isoquinoline derivatives.

    Oxidation Reactions: Formation of quinoline derivatives.

    Reduction Reactions: Formation of dehalogenated isoquinoline derivatives.

Scientific Research Applications

6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and cyclopropyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H15BrClN

Molecular Weight

288.61 g/mol

IUPAC Name

6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C12H14BrN.ClH/c13-10-3-4-11-9(7-10)5-6-14-12(11)8-1-2-8;/h3-4,7-8,12,14H,1-2,5-6H2;1H

InChI Key

KQXREWVERHCGKB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2C3=C(CCN2)C=C(C=C3)Br.Cl

Origin of Product

United States

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